molecular formula C11H12O5 B8322413 Ethyl [(phenoxycarbonyl)oxy]acetate

Ethyl [(phenoxycarbonyl)oxy]acetate

Cat. No.: B8322413
M. Wt: 224.21 g/mol
InChI Key: ZTNMOJVVHPIMGA-UHFFFAOYSA-N
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Description

Ethyl [(phenoxycarbonyl)oxy]acetate is an ester derivative of acetic acid featuring a phenoxycarbonyloxy (-O-C(O)-O-Ph) functional group. The phenoxycarbonyloxy group introduces steric and electronic effects that may influence reactivity, solubility, and intermolecular interactions. This article compares its hypothetical properties with structurally related compounds, leveraging data from ethyl phenoxyacetates, coumarin-linked esters, and chromenone derivatives documented in the literature.

Properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

ethyl 2-phenoxycarbonyloxyacetate

InChI

InChI=1S/C11H12O5/c1-2-14-10(12)8-15-11(13)16-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

ZTNMOJVVHPIMGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC(=O)OC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl [(phenoxycarbonyl)oxy]acetate with structurally analogous compounds, focusing on molecular features, synthesis routes, and applications.

Table 1: Comparison of this compound with Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Method Applications/Properties References
Ethyl phenoxyacetate C₁₀H₁₂O₃ 180.20 Phenoxy group directly attached to acetate Alkylation of phenols with ethyl chloroacetate Intermediate in organic synthesis
Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate C₁₃H₁₂O₅ 248.23 Coumarin core with acetate at position 6 Nucleophilic substitution (K₂CO₃, EtOH) Pharmacological studies (e.g., P450 enzyme inhibition)
Ethyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate C₁₉H₁₆O₅ 324.33 Chromenone scaffold with phenyl and acetate groups Not specified (likely similar to coumarin derivatives) Structural studies, potential bioactivity
Ethyl 2-(4-chlorophenoxy)acetoacetate C₁₂H₁₃ClO₄ 256.68 Chlorophenoxy and acetoacetate substituents Alkylation or condensation reactions Chemical intermediate for agrochemicals
Ethyl {3-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]phenoxy}acetate C₁₃H₁₃N₃O₅ 291.26 Oxadiazole and phenoxy-acetate hybrid Multi-step synthesis involving coupling reactions Biomedical research (enzyme inhibitors)

Key Observations:

This structural feature may enhance its electrophilicity or hydrogen-bonding capacity compared to derivatives like ethyl 2-(4-chlorophenoxy)acetoacetate . Coumarin-linked esters (e.g., C₁₃H₁₂O₅) exhibit planar aromatic systems fused with lactone rings, enabling π-π stacking and bioactivity .

Synthesis Methods: Ethyl phenoxyacetate is synthesized via alkylation of phenols with ethyl chloroacetate under basic conditions . A similar approach could apply to this compound, using phenoxycarbonyl chloride instead. Coumarin derivatives often involve Knoevenagel condensation (e.g., ) or nucleophilic substitution (e.g., ), highlighting divergent pathways based on target functionality.

Applications and Properties: Pharmacology: Coumarin-based esters (e.g., C₁₃H₁₂O₅) show promise in drug design due to interactions with cytochrome P450 enzymes . This compound’s carbonyl spacer might modulate similar enzymatic interactions. Material Science: Ethyl phenoxyacetate derivatives are used as polymer precursors (e.g., poly(ethyl eugenyl oxyacetate) for heavy metal ion separation) . The phenoxycarbonyloxy group could enhance polymer crosslinking or chelation properties. Chemical Intermediates: Chlorophenoxy and acetoacetate derivatives serve as intermediates in agrochemical synthesis , suggesting analogous utility for the target compound.

Crystallography and Intermolecular Interactions: Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate crystallizes in a monoclinic system with C–H···O hydrogen bonds stabilizing layered structures . The phenoxycarbonyloxy group in the target compound may introduce additional dipole-dipole interactions or steric hindrance, affecting crystallinity.

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